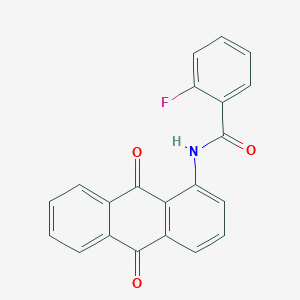
N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Vorbereitungsmethoden
The synthesis of N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide typically involves the reaction of 9,10-anthraquinone with 2-fluorobenzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chromophore
Wirkmechanismus
The mechanism of action of N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the activation of transcription factors like NF-κB and the modulation of signaling pathways related to cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide can be compared with other anthraquinone derivatives, such as:
N-(9,10-dioxoanthracen-1-yl)acetamide: Similar structure but lacks the fluorobenzamide group.
N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a fluorobenzamide group.
N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide: Contains a sulfonylamino group instead of a fluorobenzamide group . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECJHXJLPDOKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385577 |
Source


|
| Record name | ST50924921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5278-62-6 |
Source


|
| Record name | ST50924921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
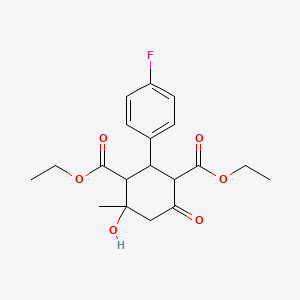
![Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B4943665.png)
![3-[(4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4943677.png)
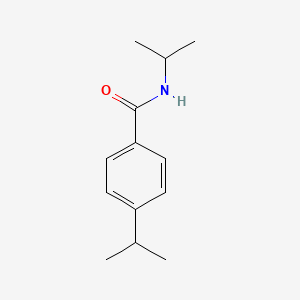
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-Dimethyl-5-(2-methylphenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one](/img/structure/B4943696.png)
![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)
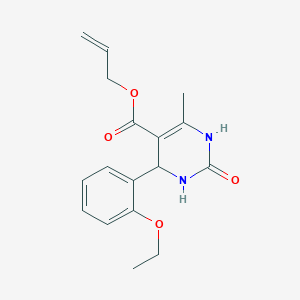
![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)
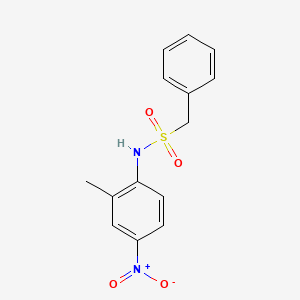
![2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE](/img/structure/B4943739.png)
![2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B4943745.png)

![2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4943758.png)
